molecular formula C13H15FN2O2 B3930917 2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide

2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide

Cat. No. B3930917
M. Wt: 250.27 g/mol
InChI Key: ZDPHBUWYIWSMBK-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide, also known as AFDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is commonly used in various fields, including biotechnology, pharmaceuticals, and materials science. AFDA has unique properties that make it an attractive candidate for research, including its ability to selectively bind to certain proteins and its potential as a drug delivery agent.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide is not fully understood, but it is believed to involve the selective binding of this compound to certain proteins or receptors. This binding can lead to changes in the conformation or activity of these proteins, which can have downstream effects on cellular signaling pathways. This compound has been shown to interact with a variety of proteins, including beta-amyloid, tubulin, and histone deacetylases, among others.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein or receptor. For example, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. In addition, this compound has been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics.

Advantages and Limitations for Lab Experiments

2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound can also be modified to include functional groups that allow for targeted binding to specific proteins or tissues. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, this compound can be difficult to solubilize in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for research on 2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide. One area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers can create compounds that specifically target certain proteins or receptors, potentially leading to the development of new therapeutic agents. Another area of interest is in the development of new drug delivery systems based on this compound. By modifying the structure of this compound, researchers can create carriers that are specifically designed to deliver drugs to certain tissues or cells. Finally, there is a need for further research on the mechanism of action of this compound, which will help to better understand its potential applications in scientific research.

Scientific Research Applications

2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide has been widely studied for its potential applications in scientific research. One of the most promising areas is in the field of drug discovery, where this compound can be used as a scaffold for the design of new drugs. This compound has been shown to selectively bind to certain proteins, such as beta-amyloid, which is involved in the development of Alzheimer's disease. By modifying the structure of this compound, researchers can create compounds that specifically target these proteins, potentially leading to the development of new therapeutic agents.
This compound also has potential applications in drug delivery, where it can be used as a carrier for drugs that are otherwise difficult to deliver to their targets. This compound can be modified to include functional groups that allow it to bind to specific receptors or tissues, allowing for targeted delivery of drugs. This can improve the efficacy and reduce the side effects of many drugs.

properties

IUPAC Name

(Z)-2-acetamido-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)15-12(13(18)16(2)3)8-10-4-6-11(14)7-5-10/h4-8H,1-3H3,(H,15,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPHBUWYIWSMBK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 3
Reactant of Route 3
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 4
Reactant of Route 4
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 5
Reactant of Route 5
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide
Reactant of Route 6
Reactant of Route 6
2-(acetylamino)-3-(4-fluorophenyl)-N,N-dimethylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.